molecular formula C16H13BrO4 B1509490 Ethyl 4-(3-bromo-4-formylphenoxy)benzoate CAS No. 1196474-68-6

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate

Cat. No. B1509490
CAS RN: 1196474-68-6
M. Wt: 349.17 g/mol
InChI Key: ZETWHASWJSGZSB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate is not explicitly provided in the sources retrieved .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the sources retrieved .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly detailed in the sources retrieved .

Scientific Research Applications

  • Synthesis and Biological Activity in Pest Control : Ethyl 4-(3-bromo-4-formylphenoxy)benzoate derivatives have been studied for their anti-juvenile hormone activity, particularly targeting the larval epidermis of insects like the silkworm, Bombyx mori. These compounds can induce metamorphosis in insects, indicating their potential use in pest control strategies (Kuwano et al., 2008).

  • Chemical Synthesis and Structural Analysis : The compound has been synthesized through various chemical reactions, such as intramolecular cycloaddition. Its structure, including the configuration of its rings and groups, has been analyzed, contributing to the understanding of its chemical properties and potential applications in various fields (He, 2010).

  • Antibacterial Properties from Marine Sources : Studies have identified compounds structurally similar to this compound in marine algae, which exhibit antibacterial properties. This highlights the potential of such compounds in developing new antibacterial agents (Xu et al., 2003).

  • Liquid Crystalline Properties for Material Science : Research into nonsymmetric dimers containing this compound has revealed their potential in creating materials with specific mesomorphic (liquid crystalline) properties. This has implications for the development of new materials in technology and material science (Rahman et al., 2009).

  • Pharmacological Research : The compound's pharmacological properties have been explored, particularly in relation to β3-adrenoceptor agonists for the treatment of preterm labor. This research contributes to the understanding of new therapeutic avenues in medicine (Croci et al., 2007).

  • Chemical Reactions and Synthesis : Various studies have explored the chemical reactions involving this compound, contributing to the broader field of organic chemistry and synthesis. These studies provide insights into creating specific compounds and intermediates for further research and application (Kimura et al., 1982).

Mechanism of Action

The mechanism of action of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate is not explicitly detailed in the sources retrieved .

Safety and Hazards

Ethyl 4-(3-bromo-4-formylphenoxy)benzoate may pose certain hazards. It is recommended to handle it with personal protective equipment and ensure adequate ventilation. It should not come into contact with eyes, skin, or clothing, and ingestion or inhalation should be avoided .

Future Directions

The future directions for the use or study of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate are not explicitly detailed in the sources retrieved .

properties

IUPAC Name

ethyl 4-(3-bromo-4-formylphenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO4/c1-2-20-16(19)11-3-6-13(7-4-11)21-14-8-5-12(10-18)15(17)9-14/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETWHASWJSGZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732315
Record name Ethyl 4-(3-bromo-4-formylphenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1196474-68-6
Record name Ethyl 4-(3-bromo-4-formylphenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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